N-methyl-2-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
N-methyl-2-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a benzothiophene carboxamide derivative characterized by a central tetrahydrobenzothiophene core, an N-methyl carboxamide group, and a (2E)-3-(4-methylphenyl)prop-2-enoyl substituent. This compound’s structure enables interactions with biological targets via hydrogen bonding (amide and carboxamide groups) and hydrophobic effects (4-methylphenyl moiety). Its synthesis typically involves coupling reactions between the benzothiophene scaffold and functionalized acryloyl chlorides, followed by crystallization using tools like SHELX .
Properties
IUPAC Name |
N-methyl-2-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-13-7-9-14(10-8-13)11-12-17(23)22-20-18(19(24)21-2)15-5-3-4-6-16(15)25-20/h7-12H,3-6H2,1-2H3,(H,21,24)(H,22,23)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGKMHBBWMOETO-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of Substituted Phenylprop-2-enoyl Moiety: This step involves a condensation reaction between the benzothiophene derivative and a substituted phenylprop-2-enoyl compound under suitable conditions, such as the presence of a base or an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of high-throughput screening for reaction optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under conditions such as acidic or basic environments.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-methyl-2-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The 4-methylphenyl group in the target compound provides moderate hydrophobicity, whereas electron-withdrawing substituents (e.g., nitro , chloro ) may enhance target binding but introduce toxicity risks.
- Bioactivity Correlation : Compounds with 4-methylphenyl or 4-methoxyphenyl groups exhibit confirmed antibacterial/antifungal activity, suggesting these substituents optimize interactions with microbial targets .
Computational Similarity Analysis
Structural similarity metrics like Tanimoto and Dice indices (using MACCS or Morgan fingerprints) quantify differences between the target compound and analogs. For example:
- Target vs.
- Target vs. Methoxy-substituted analog : Higher similarity scores (e.g., 0.85–0.90) align with overlapping bioactivity profiles .
Crystallographic and Hydrogen Bonding Patterns
Crystallographic studies using SHELX and ORTEP reveal that:
- The tetrahydrobenzothiophene core adopts a chair conformation, with substituents oriented to maximize intermolecular interactions.
- Hydrogen bonds between the carboxamide NH and carbonyl oxygen stabilize crystal packing, a feature conserved across analogs .
Biological Activity
Overview
N-methyl-2-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound belonging to the class of benzothiophene derivatives. Its complex structure includes a benzothiophene core, a carboxamide group, and a substituted phenylprop-2-enoyl moiety. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H22N2O2S |
| Molecular Weight | 358.47 g/mol |
| InChI Key | InChI=1S/C20H22N2O2S/c1-13-7-9-14(10-8-13)11-12-17(23)22-20-18(19(24)21-2)15-5-3-4-6-16(15)25-20/h7-12H,3-6H2,1-2H3,(H,21,24)(H,22,23)/b12-11+ |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to influence various biochemical pathways:
Anticancer Properties
Research indicates that benzothiophene derivatives can exhibit significant anticancer activity. For instance:
- In vitro Studies : Analogous compounds have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Mechanism : It is hypothesized that it disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties:
- Cytokine Modulation : It may reduce the production of pro-inflammatory cytokines in immune cells.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds within the benzothiophene class:
- Study on Antitumor Activity : A study published in MDPI demonstrated that related thiophene carboxamide derivatives inhibited mitochondrial complex I activity, leading to reduced tumor cell viability .
- Antimicrobial Evaluation : Research indicated that related compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Inflammation Models : In animal models of inflammation, derivatives showed reduced edema and inflammatory marker levels compared to control groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
